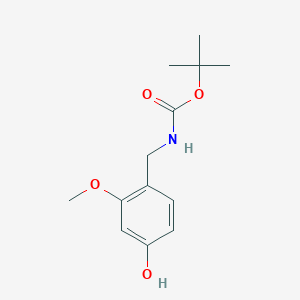
(4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound features a benzyl group substituted with hydroxy and methoxy groups, and a carbamic acid esterified with a tert-butyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester typically involves the reaction of (4-Hydroxy-2-methoxy-benzyl)amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include continuous flow reactors, automated systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature
Reduction: LiAlH4, ether, low temperature
Substitution: Nucleophiles like sodium azide, DMF (Dimethylformamide), elevated temperature
Major Products Formed
Oxidation: this compound can form (4-Oxo-2-methoxy-benzyl)-carbamic acid tert-butyl ester.
Reduction: The reduction can yield (4-Hydroxy-2-methoxy-benzyl)-carbinol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester can be used as an intermediate in the synthesis of more complex molecules. It can also serve as a protecting group for amines in multi-step organic syntheses.
Biology
In biological research, this compound might be used to study enzyme interactions, particularly those involving carbamate esters. It can also be used in the development of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound could be explored for their potential pharmacological activities, such as anti-inflammatory or anti-cancer properties.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester would depend on its specific application. In general, carbamates can inhibit enzymes by carbamoylation of the active site. This compound might interact with specific molecular targets, leading to the inhibition of enzyme activity or modulation of biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Hydroxy-2-methoxy-benzyl)-carbamic acid methyl ester
- (4-Hydroxy-2-methoxy-benzyl)-carbamic acid ethyl ester
- (4-Hydroxy-2-methoxy-benzyl)-carbamic acid isopropyl ester
Uniqueness
(4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and stability. This can make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H19NO4 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-hydroxy-2-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-9-5-6-10(15)7-11(9)17-4/h5-7,15H,8H2,1-4H3,(H,14,16) |
Clave InChI |
GZUDIQSQYBMKAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,n-[3-[[5-amino-4-(phenylamino)-2-pyridinyl]oxy]phenyl]-](/img/structure/B8539038.png)
![4-[(Methylisopropylamino)methyl]benzonitrile](/img/structure/B8539040.png)
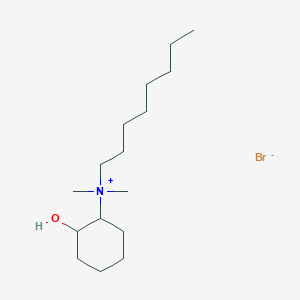

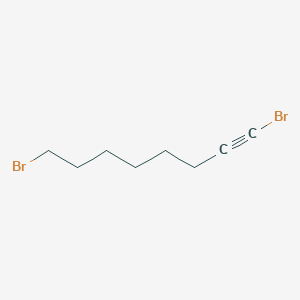
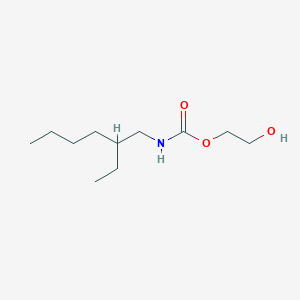


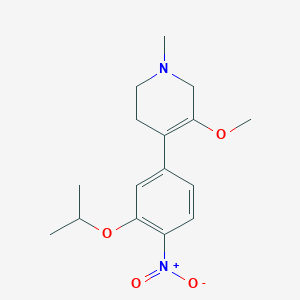


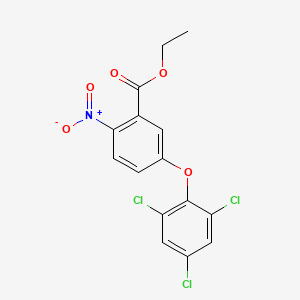

![Methyl 2-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B8539128.png)
